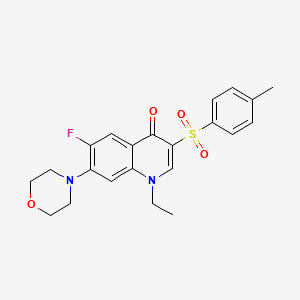![molecular formula C16H12BrN3O4S B2849509 5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 681265-45-2](/img/structure/B2849509.png)
5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C16H12BrN3O4S . It has an average mass of 422.253 Da and a monoisotopic mass of 420.973175 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a phenyl group, and a thieno[3,4-c]pyrazole group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential in cancer treatment. The presence of the bromine atom and the thieno[3,4-c]pyrazole moiety may contribute to its ability to inhibit the proliferation of cancer cells. Research suggests that similar structures exhibit cytotoxic activity against various human cancer cell lines, which could make this compound a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
Compounds with a similar structure have shown moderate antibacterial effects. The unique combination of functional groups in this compound could be explored for its efficacy against bacterial strains, potentially leading to the development of new antibiotics .
Antiviral Applications
The structural analogs of this compound have demonstrated antiviral activities. Its application in the synthesis of indole derivatives, which are known to possess antiviral properties, could be significant in the development of treatments for viral infections .
Anti-inflammatory Uses
The anti-inflammatory potential of this compound can be hypothesized based on the activity of related molecules. Indole derivatives, which share a common structural framework with this compound, are known to exhibit anti-inflammatory effects, suggesting possible applications in treating inflammatory diseases .
Antidiabetic Potential
Derivatives of this compound could be explored for their use in treating diabetes. The inhibition of certain enzymes or receptors by similar molecules indicates that this compound might be useful in the development of new antidiabetic medications .
Neuroprotective Effects
Given the compound’s structural complexity, it may have applications in neuroprotection. Compounds with bromine and pyrazole groups have been associated with neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases .
Chemopreventive Properties
The compound’s potential as a chemopreventive agent is based on the activity of indole phytoalexins, which are structurally related and have shown cancer chemopreventive properties. This suggests that the compound could be used to prevent the development of certain types of cancer .
Enzyme Inhibition
The compound could serve as a lead structure for the development of enzyme inhibitors. Its unique scaffold might interact with specific enzymes, leading to the discovery of novel inhibitors with therapeutic applications .
Future Directions
The future directions for research on this compound could include determining its synthesis methods, exploring its chemical reactivity, and investigating its potential biological activities. Given the structural complexity of this compound, it could potentially serve as a useful building block in the synthesis of more complex molecules .
properties
IUPAC Name |
5-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c17-14-7-6-13(24-14)16(21)18-15-11-8-25(22,23)9-12(11)19-20(15)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVRNAXXXTMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

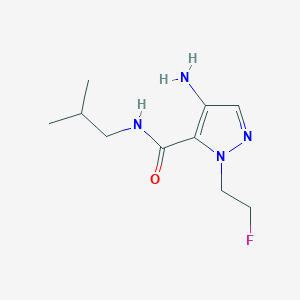
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
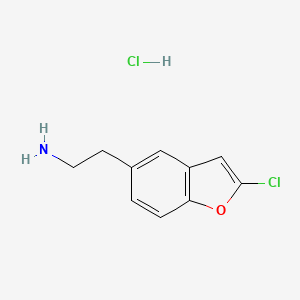
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)

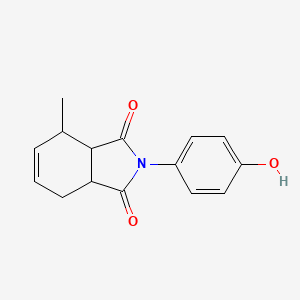
![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
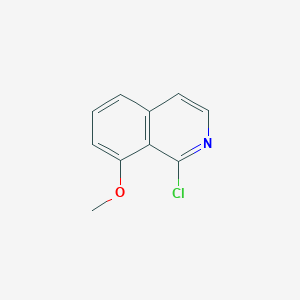

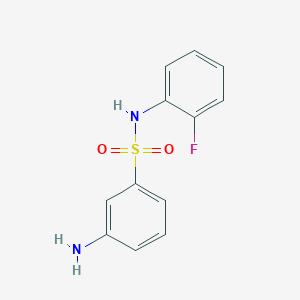

![1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2849447.png)
